molecular formula C18H16N2O3 B4137429 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B4137429
M. Wt: 308.3 g/mol
InChI Key: RDHXTHABLMQPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide, commonly known as DBZ, is a chemical compound that has been widely studied for its potential use in scientific research. DBZ is a synthetic compound that was first synthesized in 2009 and has since been used in various research studies due to its unique properties.

Mechanism of Action

DBZ inhibits the activity of the Notch signaling pathway by binding to the active site of the γ-secretase enzyme, which is involved in the cleavage of Notch receptors. This binding results in the inhibition of the cleavage process, which ultimately leads to the inhibition of the Notch signaling pathway.
Biochemical and Physiological Effects:
DBZ has been shown to have various biochemical and physiological effects in different cell types. Inhibition of the Notch signaling pathway by DBZ has been shown to result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, DBZ has been shown to promote neuronal differentiation in neural stem cells.

Advantages and Limitations for Lab Experiments

DBZ has various advantages for lab experiments, including its ability to selectively inhibit the Notch signaling pathway without affecting other signaling pathways. However, DBZ also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DBZ. One potential direction is to investigate the potential use of DBZ in combination with other drugs for the treatment of various diseases, including cancer. Another direction is to investigate the potential use of DBZ in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are also associated with dysregulation of the Notch signaling pathway. Additionally, further research is needed to optimize the synthesis of DBZ and improve its solubility for use in various experiments.

Scientific Research Applications

DBZ has been studied for its potential use in scientific research due to its ability to inhibit the activity of Notch signaling pathway. The Notch signaling pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHXTHABLMQPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

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